(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol
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Overview
Description
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is an organic compound that features a fluorinated pyridine ring attached to a chiral propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoropyridine.
Grignard Reaction: The 2-fluoropyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propanol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: The major product is (2R)-2-(2-Fluoropyridin-4-yl)propan-1-one.
Reduction: The major product is (2R)-2-(2-Fluoropyridin-4-yl)propane.
Substitution: The major products depend on the nucleophile used, such as (2R)-2-(2-Aminopyridin-4-yl)propan-1-ol when using an amine.
Scientific Research Applications
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chiral propanol moiety may also play a role in the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activity.
2-(2-Fluoropyridin-4-yl)ethanol: A similar compound with an ethyl group instead of a propyl group.
2-(2-Fluoropyridin-4-yl)propan-2-ol: A similar compound with a secondary alcohol instead of a primary alcohol.
Uniqueness
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of a fluorinated pyridine ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-2-(2-fluoropyridin-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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